molecular formula C17H19ClN2O4S B11316091 4-(Propan-2-yl)phenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

4-(Propan-2-yl)phenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11316091
M. Wt: 382.9 g/mol
InChI Key: DBSIDOOYJSERAP-UHFFFAOYSA-N
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Description

4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 4-aminobenzoic acid followed by chlorination and sulfonation reactions . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is unique due to its combination of aromatic and heterocyclic structures, along with the presence of sulfonyl and carboxylate groups

Properties

Molecular Formula

C17H19ClN2O4S

Molecular Weight

382.9 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C17H19ClN2O4S/c1-4-9-25(22,23)17-19-10-14(18)15(20-17)16(21)24-13-7-5-12(6-8-13)11(2)3/h5-8,10-11H,4,9H2,1-3H3

InChI Key

DBSIDOOYJSERAP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)C(C)C)Cl

Origin of Product

United States

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